Mesoxalic acid

Descripción

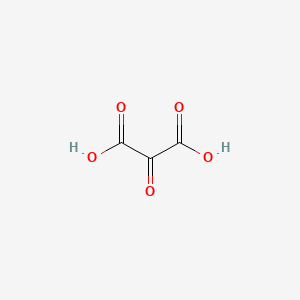

structure

Structure

3D Structure

Propiedades

IUPAC Name |

2-oxopropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O5/c4-1(2(5)6)3(7)8/h(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEVLJKYYUVTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021649 | |

| Record name | Oxopropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-90-5 | |

| Record name | Mesoxalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesoxalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesoxalic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxopropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesoxalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESOXALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62R514HE48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesoxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Mesoxalic Acid

For Researchers, Scientists, and Drug Development Professionals

Mesoxalic acid, also known as oxomalonic acid or ketomalonic acid, is a unique organic compound characterized by the presence of a ketone group flanked by two carboxylic acid functionalities. This structure imparts a range of interesting chemical properties and a versatile reactivity profile, making it a valuable molecule in various scientific disciplines, including organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, with a focus on quantitative data, experimental methodologies, and key reaction pathways.

Chemical and Physical Properties

This compound is a colorless, crystalline solid that is highly soluble in water.[1] In aqueous solutions and often in its solid state, it exists predominantly as its hydrate, dihydroxymalonic acid.[2] This gem-diol is unusually stable. The physical and chemical properties of both the anhydrous and hydrated forms are summarized below.

Physicochemical Data

| Property | Anhydrous this compound | Dihydroxymalonic Acid (this compound Monohydrate) |

| Molecular Formula | C₃H₂O₅ | C₃H₄O₆ |

| Molecular Weight | 118.04 g/mol [3] | 136.06 g/mol [4] |

| Appearance | Colorless crystalline solid[1] | White crystalline solid[2][5] |

| Melting Point | Decomposes upon heating | 113-121 °C[2] (melts with decomposition) |

| Solubility in Water | Very soluble[1] | Very soluble[2][5] |

| pKa₁ (predicted) | ~1.56 | Not available |

| pKa₂ (predicted) | Not available | Not available |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound and its derivatives.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of dihydroxymalonic acid in D₂O shows two key signals. The signal for the quaternary carbon bearing the two hydroxyl groups appears at approximately 93 ppm, while the signal for the two equivalent carboxylic acid carbons is observed at around 173 ppm.

-

¹H NMR Spectroscopy: Due to the absence of non-exchangeable protons in the core structure of this compound and dihydroxymalonic acid, the ¹H NMR spectrum in D₂O is typically uninformative, showing only a solvent peak and a peak for the acidic protons if not fully exchanged.

-

Infrared (IR) Spectroscopy: The IR spectrum of dihydroxymalonic acid is characterized by a broad absorption band in the region of 3500-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and gem-diol groups. A strong, sharp absorption peak is observed around 1730 cm⁻¹ due to the C=O stretching of the carboxylic acid groups.

-

Mass Spectrometry: Electron ionization mass spectrometry of this compound reveals a fragmentation pattern dominated by the loss of CO₂ and H₂O. Key fragments are often observed at m/z 74 (M-CO₂) and m/z 44 (CO₂⁺).[3]

Reactivity of this compound

The reactivity of this compound is governed by its three functional groups: two carboxylic acids and a central ketone. This combination allows for a variety of chemical transformations.

Decarboxylation

As a β-keto acid, this compound readily undergoes decarboxylation upon heating, typically in an acidic solution, to yield glyoxylic acid, which can be further decarboxylated to formaldehyde (B43269) and carbon dioxide under more forcing conditions.[2]

Experimental Protocol: Decarboxylation of this compound

-

Dissolve this compound (or dihydroxymalonic acid) in an acidic aqueous solution (e.g., 1 M HCl).

-

Heat the solution to reflux.

-

Monitor the reaction progress by techniques such as ¹H NMR spectroscopy (observing the disappearance of the starting material and the appearance of the glyoxylic acid signals) or by trapping the evolved CO₂.

-

Upon completion, the product can be isolated by evaporation of the solvent, though it may be used in situ for subsequent reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydroxymalonic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C3H2O5 | CID 10132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dihydroxymalonic acid | C3H4O6 | CID 68412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 560-27-0: Dihydroxymalonic acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Mesoxalic Acid and Its Synonyms for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mesoxalic acid, a dicarboxylic acid with significant applications in chemical and biological research. The document details its various synonyms, physicochemical properties, and relevant experimental protocols. It is designed to be a valuable resource for professionals in drug development and other scientific fields who are interested in the versatile applications of this compound.

Synonyms and Chemical Identity

This compound is known by several synonyms in scientific literature, which are often used interchangeably. It is crucial for researchers to be familiar with these alternative names to ensure comprehensive literature searches and clear communication. The compound can exist in both an anhydrous and a hydrated form, with the latter being more common in many contexts.

Table 1: Synonyms for this compound and Its Hydrated Form

| Anhydrous Form (C₃H₂O₅) | Hydrated Form (C₃H₄O₆) |

| This compound | Dihydroxymalonic acid |

| Ketomalonic acid | This compound monohydrate |

| Oxomalonic acid | Ketomalonic acid monohydrate |

| 2-Oxopropanedioic acid | Oxomalonic acid monohydrate |

| α-Ketomalonic acid | 2,2-Dihydroxypropanedioic acid |

| Oxopropanedioic acid | Dihydroxypropanedioic Acid |

| Mesoxalate (anion) | Propanedioic acid, 2,2-dihydroxy- |

| Ketomalonate (anion) | |

| Oxomalonate (anion) |

Note: In many commercial and laboratory contexts, the term "this compound" often refers to its hydrated form, dihydroxymalonic acid.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its hydrated form is essential for its application in experimental settings. Key properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound and Dihydroxymalonic Acid

| Property | This compound (Anhydrous) | Dihydroxymalonic Acid (Hydrated) |

| Molecular Formula | C₃H₂O₅ | C₃H₄O₆ |

| Molar Mass | 118.04 g/mol | 136.06 g/mol |

| Appearance | Crystalline solid | White crystalline solid |

| Melting Point | Not available | 113-121 °C |

| Boiling Point | Not available | 474 °C at 760 mmHg |

| Density | Not available | 2.181 g/cm³ |

| Solubility | Soluble in water | Soluble in water |

| pKa | Not available | 1.03±0.36 (Predicted) |

Biological Activity

This compound and its derivatives have been shown to exhibit inhibitory activity against certain enzymes. Notably, a derivative of this compound, 4-chlorophenylhydrazone of this compound (CPHM), has been identified as an inhibitor of HIV-1 reverse transcriptase.

Table 3: Biological Activity of this compound Derivative

| Compound | Target Enzyme | Activity | Reference |

| 4-chlorophenylhydrazone of this compound (CPHM) | HIV-1 Reverse Transcriptase (RNase H activity) | IC₅₀ = 2.2 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound and its derivatives.

Synthesis of Dihydroxymalonic Acid by Oxidation of Glycerol (B35011)

This protocol describes the synthesis of dihydroxymalonic acid (the hydrated form of this compound) from glycerol using TEMPO-mediated oxidation.[3]

Materials:

-

Glycerol

-

2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

-

Sodium bromide (NaBr)

-

Sodium hypochlorite (B82951) (NaOCl) solution

-

Sodium hydroxide (B78521) (NaOH) solution (0.5 M)

-

Distilled water

-

Ice bath

-

pH meter and controller (pH stat)

Procedure:

-

In a reaction vessel immersed in an ice bath, dissolve 1 mmol of glycerol and 6.6 mol% of NaBr in 25 mL of distilled water.

-

Add a catalytic amount of TEMPO to the solution.

-

Add 6 mmol of NaOCl solution (a 20% molar excess) to the reaction mixture.

-

Adjust the pH of the solution to 10 and maintain it at this level throughout the reaction by the controlled addition of 0.5 M NaOH solution using a pH stat.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the glycerol is completely converted.

-

Upon completion, the resulting solution contains dihydroxymalonic acid.

Purification by Recrystallization

This general protocol can be adapted for the purification of crystalline dihydroxymalonic acid. The choice of solvent is critical and should be determined based on the solubility of the compound at different temperatures.

Materials:

-

Crude dihydroxymalonic acid

-

Appropriate solvent (e.g., water, ethanol, or a solvent mixture)

-

Erlenmeyer flasks

-

Heating plate

-

Filter paper

-

Buchner funnel and flask

-

Vacuum source

-

Ice bath

Procedure:

-

Solvent Selection: Choose a solvent in which the dihydroxymalonic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude dihydroxymalonic acid until it is completely dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals, for example, by air-drying on a watch glass or in a desiccator.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method that can be adapted for the quantification of this compound, based on methods developed for similar organic acids.[1][4]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). An isocratic elution with a ratio like 90:10 (aqueous:organic) can be a starting point.

-

Flow Rate: 0.75 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 40°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Experimental Workflows

While this compound is not a classical signaling molecule, its role as an enzyme inhibitor places it within the broader context of regulating biological pathways. Below are diagrams illustrating a generic enzyme inhibition workflow and a metabolic pathway where a related compound, oxaloacetate, is a key player.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory effect of a compound like a this compound derivative on an enzyme.

Oxaloacetate Decarboxylase in Metabolism

This compound is structurally related to keto acids that are central to metabolism. For instance, oxaloacetate is a key intermediate in the citric acid cycle. The following diagram shows the decarboxylation of oxaloacetate, a reaction that can be inhibited by compounds like oxalic acid, a structural relative of this compound.[5]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Inhibition of HIV-1 reverse transcriptase-catalyzed DNA strand transfer reactions by 4-chlorophenylhydrazone of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. qualitas1998.net [qualitas1998.net]

- 4. ijer.ut.ac.ir [ijer.ut.ac.ir]

- 5. Oxaloacetate decarboxylase from Pseudomonas stutzeri: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxomalonic Acid: Structure, Functional Groups, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxomalonic acid, also known as mesoxalic acid or ketomalonic acid, is an alpha-keto dicarboxylic acid with significant implications in both biochemical pathways and therapeutic applications. Its unique structure, featuring two carboxylic acid groups and a central ketone, confers upon it a distinct reactivity and biological activity. This guide provides a comprehensive overview of the structure, functional groups, and key chemical properties of oxomalonic acid. It further details experimental protocols for its synthesis and quantitative analysis. Moreover, this document elucidates the role of oxomalonic acid and its derivatives as inhibitors of crucial enzymes, namely aconitase in the citric acid cycle and HIV-1 reverse transcriptase, supported by signaling pathway diagrams.

Structure and Functional Groups

Oxomalonic acid is a C3-dicarboxylic acid with the chemical formula C₃H₂O₅.[1][2] Its structure is characterized by a central carbonyl (ketone) functional group flanked by two carboxylic acid functional groups.

In aqueous solutions, oxomalonic acid exists in equilibrium with its hydrate (B1144303) form, dihydroxymalonic acid.[1][2] This hydrated form is a geminal diol, a feature that is relatively uncommon but stabilized in this molecule.

The primary functional groups present in oxomalonic acid are:

-

Two Carboxylic Acid Groups (-COOH): These groups are responsible for the acidic nature of the molecule and its ability to participate in reactions such as esterification and decarboxylation.

-

One Ketone Group (C=O): The electrophilic nature of the ketone carbon makes it susceptible to nucleophilic attack, a key aspect of its chemical reactivity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₂O₅ | [1][2] |

| Molecular Weight | 118.045 g/mol | [2] |

| Synonyms | This compound, Ketomalonic acid | [1][3] |

| Computed pKa1 | ~1.5 - 2.5 | [4][5] (Estimated based on related structures) |

| Computed pKa2 | ~3.0 - 4.0 | [4][5] (Estimated based on related structures) |

| Computed C-C Bond Length | ~1.52 Å | (Computational estimation) |

| Computed C=O (Ketone) Bond Length | ~1.21 Å | (Computational estimation) |

| Computed C=O (Carboxyl) Bond Length | ~1.22 Å | (Computational estimation) |

| Computed C-OH Bond Length | ~1.35 Å | (Computational estimation) |

| Computed O-C-O Bond Angle | ~124° | (Computational estimation) |

| Computed C-C-C Bond Angle | ~118° | (Computational estimation) |

Experimental Protocols

Synthesis of Diethyl Oxomalonate (B1226002)

A common derivative of oxomalonic acid, diethyl oxomalonate, can be synthesized via the ozonolysis of diethyl ethylidenemalonate.[6]

Materials:

-

Diethyl ethylidenemalonate

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ozone (O₃)

-

Triphenylphosphine (B44618) (PPh₃) or Dimethyl sulfide (B99878) (DMS)

-

Phosphorus pentoxide (P₂O₅) (optional, for distillation)

Procedure:

-

Dissolve diethyl ethylidenemalonate in dichloromethane in a reaction vessel equipped with a gas inlet and a cooling bath.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent, such as triphenylphosphine or dimethyl sulfide, to the solution at -78 °C to quench the ozonide.

-

Allow the reaction mixture to warm to room temperature.

-

The solvent can be removed under reduced pressure.

-

Purify the resulting diethyl oxomalonate by distillation, optionally over phosphorus pentoxide, to yield the final product.[6]

Quantitative Analysis of Oxomalonic Acid

This method is based on the reaction of the ketone group with hydroxylamine (B1172632) hydrochloride to form an oxime, with the liberated HCl being titrated with a standard base.

Materials:

-

Oxomalonic acid sample

-

Hydroxylamine hydrochloride solution (e.g., 0.5 M in 95% ethanol)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Ethanol (95%)

Procedure:

-

Accurately weigh a sample of oxomalonic acid and dissolve it in a known volume of 95% ethanol.

-

To a separate flask, add a known volume of the hydroxylamine hydrochloride solution.

-

Add the oxomalonic acid solution to the hydroxylamine hydrochloride solution.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) to ensure complete oxime formation.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution until a permanent pink color is observed.

-

A blank titration should be performed using the same volume of hydroxylamine hydrochloride solution without the oxomalonic acid sample.

-

The amount of oxomalonic acid can be calculated from the difference in the titration volumes of the sample and the blank.

This method involves the derivatization of the α-keto acid to form a colored or fluorescent compound that can be quantified using a spectrophotometer or fluorometer.[7][8]

Materials:

-

Oxomalonic acid sample

-

Derivatizing agent (e.g., 1,2-diamino-4,5-methylenedioxybenzene (DMB) for fluorescence detection or a suitable chromogenic reagent)

-

Buffer solutions to control pH

-

Solvents for extraction (if necessary)

-

Spectrophotometer or Fluorometer

Procedure:

-

Prepare a standard stock solution of oxomalonic acid of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution containing an unknown concentration of oxomalonic acid.

-

To both the standards and the sample solutions, add the derivatizing agent and any necessary reagents or catalysts.

-

Incubate the solutions under controlled conditions (temperature and time) to allow the derivatization reaction to go to completion.

-

Measure the absorbance or fluorescence of the resulting solutions at the wavelength of maximum absorbance or emission for the derivative.

-

Construct a calibration curve by plotting the absorbance/fluorescence of the standards against their concentrations.

-

Determine the concentration of oxomalonic acid in the sample by interpolating its absorbance/fluorescence value on the calibration curve.

Biological Significance and Signaling Pathways

Inhibition of Aconitase in the Citric Acid Cycle

Oxalomalate, the conjugate base of oxomalonic acid, is a potent competitive inhibitor of aconitase, a key enzyme in the citric acid cycle that catalyzes the isomerization of citrate (B86180) to isocitrate.[9][10][11][12] By binding to the active site of aconitase, oxalomalate prevents the binding of the natural substrate, citrate, thereby disrupting the normal flow of the citric acid cycle.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. oxomalonic acid|473-90-5 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound | C3H2O5 | CID 10132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Ketomalonic Acid: A Comprehensive Technical Review of its Natural Sources and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketomalonic acid, also known as mesoxalic acid or oxomalonic acid, is a dicarboxylic keto acid with emerging significance in both biological systems and therapeutic research. While its presence in various natural sources has been qualitatively reported, quantitative data remains limited. This technical guide provides a comprehensive overview of the known natural occurrences of ketomalonic acid, its biological roles, and detailed methodologies for its analysis. Particular focus is given to its potential involvement in metabolic pathways and its documented activity as an inhibitor of HIV-1 reverse transcriptase. This document aims to serve as a foundational resource for researchers in phytochemistry, metabolomics, and drug discovery.

Introduction

Ketomalonic acid (C₃H₂O₅) is a simple, yet reactive, organic compound featuring both a ketone and two carboxylic acid functional groups. Its chemical nature allows it to participate in a variety of biochemical reactions. Historically, its presence has been noted in select plant and food sources, but a thorough understanding of its distribution and concentration in nature has been lacking. Recent interest in its biological activities, particularly its potent inhibition of viral enzymes, has spurred a need for a more in-depth understanding of this molecule.

Natural Sources and Biological Occurrence

Ketomalonic acid has been detected in a range of plant-based foods and materials. While its presence is documented, it is important to note that quantitative data on its concentration in these sources is not widely available in the current scientific literature.

Table 1: Documented Natural Sources of Ketomalonic Acid

| Source Category | Specific Source | Reference |

| Legumes | Common Pea (Pisum sativum) | [1] |

| Alfalfa (Medicago sativa) | ||

| Cereals | Breakfast Cereals | |

| General Cereal Products | [1] | |

| Herbs and Spices | General Herbs and Spices | [1] |

| Industrial Byproducts | Beet Molasses | [2] |

In biological systems, ketomalonic acid has been identified in both cytoplasmic and extracellular locations. Its potential as a biomarker for the consumption of certain foods has been suggested, though further research is required to validate this application.[1]

Biological Activity and Potential Therapeutic Applications

A significant aspect of ketomalonic acid's biological profile is its inhibitory activity against HIV-1 reverse transcriptase (RT). This enzyme is crucial for the replication of the human immunodeficiency virus. Ketomalonic acid has been shown to block the translocation of HIV-1 RT, a key step in the viral replication process.[3] This discovery has positioned ketomalonic acid and its derivatives as potential candidates for the development of novel antiretroviral therapies.

Metabolic Pathways

While the direct and central role of ketomalonic acid in major metabolic pathways is not yet fully elucidated, its structural similarity to other metabolic intermediates suggests potential involvement in or interaction with pathways such as the glyoxylate (B1226380) cycle and the tartronate-semialdehyde pathway.

The Glyoxylate Cycle

The glyoxylate cycle is an anabolic pathway found in plants, bacteria, protists, and fungi that allows for the synthesis of carbohydrates from fatty acids.[4] The cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle. Given that ketomalonic acid is a three-carbon dicarboxylic acid, it is plausible that it could intersect with this pathway, potentially as a substrate or a regulator.

The Tartronate-Semialdehyde Pathway

The tartronate-semialdehyde pathway is involved in the metabolism of glyoxylate and is another potential area of relevance for ketomalonic acid. This pathway involves the conversion of two molecules of glyoxylate into tartronate (B1221331) semialdehyde.[5] Tartronate semialdehyde can then be reduced to D-glycerate.[6][7][8] The structural similarity between tartronate and ketomalonate suggests a possible metabolic link.

Experimental Protocols for Analysis

The analysis of ketomalonic acid in biological matrices typically follows general protocols for organic acid quantification. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

General Workflow for Organic Acid Analysis

Sample Preparation and Extraction for Plant Tissues

A general procedure for the extraction of organic acids from plant material is as follows:

-

Homogenization: A known weight of fresh or lyophilized plant tissue is homogenized in a suitable solvent, such as a methanol/water mixture or an acidic aqueous solution.

-

Extraction: The homogenate is typically subjected to ultrasonication or shaking for a defined period to ensure complete extraction of the organic acids.

-

Centrifugation: The mixture is centrifuged to pellet solid debris.

-

Supernatant Collection: The supernatant containing the extracted organic acids is carefully collected.

-

Purification (Optional): Solid-phase extraction (SPE) may be employed to remove interfering compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of non-volatile organic acids like ketomalonic acid, a derivatization step is necessary.

-

Derivatization: The extracted sample is dried and then derivatized to increase volatility. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to achieve separation of the analytes.

-

MS Detection: The separated compounds are introduced into a mass spectrometer for ionization (typically electron ionization) and detection. The resulting mass spectra provide structural information for identification, and the peak area is used for quantification against a standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the analysis of polar, non-volatile compounds and often does not require derivatization.

-

Mobile Phase: A common mobile phase for organic acid analysis is an acidic aqueous buffer (e.g., dilute sulfuric acid or phosphate (B84403) buffer) with an organic modifier like acetonitrile (B52724) or methanol.

-

Stationary Phase: A reverse-phase C18 column is frequently used.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is a standard method for detecting carboxylic acids. Mass spectrometry can also be coupled with HPLC (LC-MS) for more selective and sensitive detection.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Conclusion and Future Directions

Ketomalonic acid is a molecule of growing interest due to its presence in natural products and its significant biological activity. While its natural distribution is qualitatively known, a critical gap exists in the quantitative data of its concentration in various sources. The development and application of standardized analytical protocols are essential for filling this knowledge gap. Furthermore, elucidating the precise role of ketomalonic acid in plant and microbial metabolism will provide a deeper understanding of its biological significance. For drug development professionals, the inhibitory action of ketomalonic acid on HIV-1 reverse transcriptase presents a promising avenue for the design of new therapeutic agents. Future research should focus on quantitative surveys of natural sources, detailed metabolic flux analysis to pinpoint its role in cellular pathways, and structure-activity relationship studies to optimize its therapeutic potential.

References

- 1. Showing Compound this compound (FDB008123) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Fundamental Characteristics of Mesoxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesoxalate, the divalent anion of mesoxalic acid (also known as oxomalonic or ketomalonic acid), is a unique oxocarbon anion with emerging significance in biochemical research and drug development. Characterized by a central carbonyl group flanked by two carboxylate groups, its high reactivity and structural features contribute to its diverse biological activities. This guide provides a comprehensive overview of the fundamental characteristics of mesoxalate, including its physicochemical properties, structure, stability, and biological roles. Detailed experimental methodologies and quantitative data are presented to support further research and application in various scientific disciplines.

Chemical and Physical Properties

This compound (C₃H₂O₅) is a dicarboxylic and ketonic acid that readily loses two protons to form the mesoxalate anion (C₃O₅²⁻).[1] In aqueous solutions and as commercially available salts, it predominantly exists in its hydrated form, dihydroxymalonic acid, HO-(C=O)-C(OH)₂-(C=O)-OH.[1][2] The terms this compound and mesoxalate often refer to these hydrated forms.[2][3]

Physicochemical Data

The following table summarizes key physicochemical properties of this compound and its common forms.

| Property | Value | Source(s) |

| This compound (Anhydrous) | ||

| IUPAC Name | 2-Oxopropanedioic acid | [1] |

| Molecular Formula | C₃H₂O₅ | [1] |

| Molar Mass | 118.045 g/mol | [1] |

| pKa (Strongest Acidic) | 1.56 | ChemAxon |

| Polar Surface Area | 91.67 Ų | ChemAxon |

| Hydrogen Bond Acceptor Count | 5 | ChemAxon |

| Hydrogen Bond Donor Count | 2 | ChemAxon |

| This compound Monohydrate (Dihydroxymalonic Acid) | ||

| Molecular Formula | C₃H₄O₆ | |

| Molar Mass | 136.06 g/mol | |

| Melting Point | 113-121 °C (decomposes) | [4] |

| Sodium Mesoxalate Monohydrate (Sodium Dihydroxymalonate) | ||

| Molecular Formula | C₃H₂Na₂O₆ | |

| Molar Mass | 180.02 g/mol | Santa Cruz Biotechnology |

| Appearance | White crystalline solid | PubChem |

Structural Data of the Dihydroxymesoxalate Ligand

The structural parameters of the dihydroxymesoxalate anion have been determined from the crystal structure of a cobalt(II) coordination polymer, {[Co(H₂mesox)(H₂O)₂]·H₂O}n. In this structure, the ligand is the dihydroxymesoxalate anion, (HO)₂C(COO)₂²⁻.

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| Co1-O1 | 2.084 |

| Co1-O3 | 2.0867 |

| Co1-O4 | 2.1573 |

| Co1-O5 | 2.0988 |

| Bond Angles | |

| O1-Co1-O3 | 101.54 |

Data extracted from the crystal structure of a cobalt(II) mesoxalate 1D coordination polymer.[5]

Stability and Reactivity

This compound is stable under normal temperatures and pressures.[4] However, it is incompatible with strong oxidizing agents and excess heat.[4] The central carbonyl group of mesoxalate and its esters is highly electrophilic due to the two adjacent electron-withdrawing carboxyl groups.[6] This high reactivity allows for nucleophilic addition reactions with a wide range of nucleophiles, including less common ones like acid amides.[6] This reactivity is a key feature for its use as a synthetic tool in organic chemistry.[6] The carbonyl group can also participate in cycloaddition and ene reactions.[7]

Biological Significance and Activity

Mesoxalate is involved in several biological processes, most notably in the "glyoxylate and dicarboxylate metabolism" pathway. It has also garnered significant interest for its inhibitory activity against HIV-1 reverse transcriptase.

Role in Glyoxylate (B1226380) and Dicarboxylate Metabolism

Mesoxalate is an intermediate in the glyoxylate and dicarboxylate metabolism pathway, which is crucial for organisms that can utilize two-carbon compounds for biosynthesis.[8][9] The key enzymes involved in the metabolism of mesoxalate and related compounds in this pathway are:

-

Glyoxylate carboligase (Tartronate-semialdehyde synthase): This enzyme catalyzes the conversion of two molecules of glyoxylate into tartronate (B1221331) semialdehyde and carbon dioxide.[1][10]

-

Tartronate-semialdehyde reductase: This enzyme reduces tartronate semialdehyde to tartronate (2-hydroxy-malonate).[11]

-

Hydroxypyruvate isomerase: This enzyme likely catalyzes the isomerization of hydroxypyruvate to 2-hydroxy-3-oxopropanoate, a compound structurally related to mesoxalate.[3]

The following diagram illustrates a segment of the glyoxylate and dicarboxylate metabolism, highlighting the potential involvement of mesoxalate and related C3-dicarboxylic acids.

Inhibition of HIV-1 Reverse Transcriptase

Derivatives of this compound, such as the 4-chlorophenylhydrazone of this compound (CPHM), have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT).[12] These compounds function by blocking the translocation of the enzyme on the DNA/RNA template, effectively freezing the pre-translocational state of the RT complex.[8][12] This mechanism of action is dependent on the presence of divalent metal ions, suggesting that the dicarboxylic acid moiety of the inhibitor chelates the metal cofactors at the enzyme's active site.[12]

The workflow below illustrates the proposed mechanism of HIV-1 RT inhibition by mesoxalate derivatives.

Experimental Protocols

Precise and reproducible experimental protocols are essential for the study of mesoxalate. The following sections provide an overview of methodologies for its synthesis, purification, and quantification.

Synthesis and Purification

This compound and its salts are typically synthesized through the oxidation of suitable precursors. The hydrated form, dihydroxymalonic acid, is the common product in aqueous synthesis.

Synthesis of Sodium Dihydroxymalonate (Sodium Mesoxalate Monohydrate)

A common laboratory-scale synthesis involves the hydrolysis of diethyl mesoxalate.

Materials:

-

Diethyl mesoxalate

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

Procedure:

-

Dissolve diethyl mesoxalate in ethanol.

-

Slowly add a stoichiometric amount of aqueous sodium hydroxide solution with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction mixture to approximately pH 7 with dilute HCl.

-

Reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Collect the crude sodium dihydroxymalonate by vacuum filtration.

-

Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[13][14]

Purification by Recrystallization:

-

Dissolve the crude sodium dihydroxymalonate in a minimal amount of hot solvent (e.g., 70:30 ethanol:water).[13]

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Perform a hot filtration to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[14]

The workflow for synthesis and purification is depicted below.

Quantification Methods

Accurate quantification of mesoxalate is crucial for metabolic studies and drug development. While specific validated methods for mesoxalate are not widely published, methods for the closely related compound oxalate (B1200264) can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection can be developed for mesoxalate quantification.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 150mm x 4.6mm, 5µm)

Mobile Phase:

-

A mixture of methanol (B129727) and an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) or 0.1% phosphoric acid), run in isocratic mode. A typical ratio could be 15:85 (methanol:buffer).

Detection:

-

UV detection at a wavelength determined by the UV-Vis spectrum of mesoxalate or its derivative (e.g., 314 nm for a derivatized form).

Sample Preparation:

-

Deproteinization: For biological samples like plasma or tissue homogenates, proteins must be removed. This can be achieved by precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid), followed by centrifugation.

-

Derivatization (optional but recommended for enhanced sensitivity and specificity): Mesoxalate can be derivatized with a chromophore-containing reagent (e.g., o-phenylenediamine) to improve its detection by UV-Vis.

-

Filtration: The prepared sample should be filtered through a 0.22 µm syringe filter before injection into the HPLC system.

Enzymatic Assay

An enzymatic assay can provide a sensitive and specific method for mesoxalate quantification, potentially by coupling its reaction to a detectable product. While oxalate oxidase is specific for oxalate, other dehydrogenases might be explored for mesoxalate. For instance, lactate (B86563) dehydrogenase has been shown to interact with related keto-acids.

Principle: An enzyme that can specifically reduce the carbonyl group of mesoxalate (or its hydrated form) using NADH as a cofactor could be used. The rate of NADH oxidation, monitored by the decrease in absorbance at 340 nm, would be proportional to the mesoxalate concentration.

Reagents:

-

Tris-HCl or phosphate (B84403) buffer (e.g., 0.2 M, pH 7.3)

-

NADH solution

-

A suitable dehydrogenase enzyme (to be empirically determined, e.g., a broad-specificity lactate dehydrogenase or a specific reductase)

-

Mesoxalate standards

Procedure:

-

In a cuvette, mix the buffer, NADH solution, and the sample containing mesoxalate.

-

Incubate to achieve temperature equilibrium (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction (ΔA/min) from the initial linear portion of the curve.

-

Construct a standard curve using known concentrations of mesoxalate to determine the concentration in the unknown sample.

Conclusion

Mesoxalate is a reactive dicarbonyl compound with a growing area of research interest. Its unique chemical properties, particularly the electrophilicity of its central carbonyl group, make it a valuable synthetic intermediate. In the biological realm, its role as a metabolic intermediate and as a scaffold for enzyme inhibitors, such as those targeting HIV-1 reverse transcriptase, highlights its potential for drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to further explore the fundamental characteristics and applications of this intriguing anion. Further research is warranted to develop and validate specific analytical methods for mesoxalate and to fully elucidate its metabolic pathways and biological functions.

References

- 1. Regulation of glyoxylate metabolism in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. oxomalonic acid|473-90-5 - MOLBASE Encyclopedia [m.molbase.com]

- 5. Method Development and Validation of Methoxsalen [ijraset.com]

- 6. researchgate.net [researchgate.net]

- 7. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 8. Oxalyl-Coenzyme A Reduction to Glyoxylate Is the Preferred Route of Oxalate Assimilation in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glyoxylate synthesis, and its modulation and influence on oxalate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigations into the effect of glyoxylate decarboxylation and transamination on oxalate formation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxomalonate(1-) | C3HO5- | CID 5461064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. youtube.com [youtube.com]

Mesoxalic acid monohydrate preparation and stability

An In-depth Technical Guide to the Preparation and Stability of Mesoxalic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound monohydrate, focusing on its preparation methodologies and stability characteristics. The information is intended to support research, development, and application of this compound in various scientific fields, including drug development.

Introduction

This compound monohydrate, chemically known as dihydroxypropanedioic acid or dihydroxymalonic acid, is an organic compound with the formula C₃H₄O₆.[1] It is the hydrated form of this compound (also known as oxomalonic acid or ketomalonic acid).[1][2] This compound is noteworthy for the presence of stable geminal hydroxyl groups, a feature that is relatively uncommon in organic chemistry.[1] this compound monohydrate is a white, water-soluble crystalline solid that crystallizes in deliquescent prisms.[1] It is found in some plants, such as alfalfa, and in beet molasses.[1]

Table 1: Physicochemical Properties of this compound Monohydrate

| Property | Value | Reference |

| IUPAC Name | 2,2-dihydroxypropanedioic acid | [3] |

| Synonyms | Dihydroxymalonic acid, Ketomalonic acid monohydrate, Oxomalonic acid monohydrate | [1] |

| CAS Number | 560-27-0 | [1] |

| Molecular Formula | C₃H₄O₆ | [1] |

| Molecular Weight | 136.06 g/mol | [3] |

| Melting Point | 119-121 °C (decomposes) | [1][4] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

Preparation of this compound Monohydrate

This compound monohydrate can be prepared through various synthetic routes. The choice of method may depend on the desired scale, purity requirements, and available starting materials. The following sections detail the most common and effective preparation methods.

Table 2: Summary of Synthetic Methods for this compound Monohydrate

| Method | Starting Material | Key Reagents | Reported Yield | Reference |

| Two-Stage Synthesis from Malonic Acid Diester | Malonic acid diester | Nitrous acid, Formaldehyde (B43269) | 95% | [4] |

| Oxidation of Diethyl Malonate | Diethyl malonate | Nitrous gases | 89.3 - 90.68% | [5] |

| Hydrolysis of Alloxan (B1665706) | Alloxan | Baryta water (Barium hydroxide (B78521) solution) | Not specified | [6] |

| Oxidation of Glycerol (B35011) | Glycerol | Bismuth(III) nitrate (B79036) or other oxidizing agents | Not specified | [2][7] |

| Electrolysis of Tartaric Acid | d-Tartaric acid | Alkaline solution | Not specified | [8] |

Two-Stage Synthesis from Malonic Acid Diester

This method provides a high yield of dihydroxymalonic acid through a two-step process involving the formation of an isonitrosomalonic acid diester followed by reaction with formaldehyde.[4]

Stage 1: Formation of Isonitrosomalonic Acid Diester

-

A diester of malonic acid is reacted with nitrous acid. This reaction is typically carried out in an aqueous and acidic medium.

-

The reaction temperature is maintained between 25°C and 60°C, with a preferred range of 30°C to 50°C.[4]

Stage 2: Synthesis of Dihydroxymalonic Acid

-

The isonitrosomalonic acid diester formed in the first stage is then reacted with formalin (an aqueous solution of formaldehyde).

-

This reaction is preferably carried out in an aqueous and acidic medium. An aqueous solution of hydrochloric acid is a particularly preferred reaction medium.[4]

-

The reaction temperature is maintained between 25°C and 60°C, with a preferred range of 30°C to 50°C.[4]

-

The resulting aqueous solution contains dihydroxymalonic acid.

-

The product can be isolated by evaporation of the water under reduced pressure at 45°C to yield a solid white product.[4]

A patent describing this method reported a yield of 95% with a purity greater than 99% as determined by HPLC.[4]

Caption: Workflow for the two-stage synthesis of dihydroxymalonic acid.

Oxidation of Diethyl Malonate with Nitrous Gases

This method involves the direct oxidation of diethyl malonate to diethyl oxomalonate (B1226002), which can then be hydrolyzed to dihydroxymalonic acid.

-

Cool 7.5 g of diethyl malonate to -5°C.

-

Introduce 5 ml of liquid NO₂.

-

Allow the reaction mixture to stir and warm to room temperature.

-

The reaction progress can be monitored by the evolution of gases.

-

After the reaction is complete, the resulting diethyl oxomalonate can be isolated. A reported yield for this step is 89.3%.[5]

-

The diethyl oxomalonate is then hydrolyzed to dihydroxymalonic acid. At humid air, diethyl oxomalonate reacts with water to give diethyl mesoxalate hydrate.[9]

Hydrolysis of Alloxan

Dihydroxymalonic acid can be synthesized by the hydrolysis of alloxan using baryta water (a solution of barium hydroxide).[6] This method involves the cleavage of the pyrimidine (B1678525) ring of alloxan under alkaline conditions.[6]

Oxidation of Glycerol

The oxidation of glycerol is another route to produce dihydroxymalonic acid. Various oxidizing agents can be employed, with bismuth(III) nitrate being a notable example.[2][7] This pathway is significant as glycerol is an abundant and renewable feedstock, often generated as a byproduct of biodiesel production.[10] The oxidation can proceed through several intermediates, and controlling the reaction conditions is crucial to achieve the desired product selectively.[10]

Caption: Catalytic oxidation pathway of glycerol to various products.

Stability of this compound Monohydrate

The stability of this compound monohydrate is a critical factor for its storage, handling, and application, particularly in the pharmaceutical industry.

Thermal Stability

This compound monohydrate melts between 119°C and 121°C, at which point it also begins to decompose.[1][4] Notably, it melts without the loss of its water of hydration.[1] In aqueous solutions, its stability is temperature-dependent. Continuous boiling of an aqueous solution of dihydroxymalonic acid leads to its decomposition into carbon dioxide and glyoxylic acid.[1]

pH Stability

The stability of this compound monohydrate in solution is also influenced by pH. As a dicarboxylic acid, it can undergo ionization in aqueous solutions. The specific effects of pH on its degradation kinetics require further detailed investigation.

Photostability

To ensure the quality, safety, and efficacy of drug substances and products, photostability testing is essential. The intrinsic photostability of this compound monohydrate should be evaluated according to ICH Q1B guidelines.[11] This involves exposing the compound to light sources that produce an output similar to the D65/ID65 emission standard, which mimics natural daylight.[12]

-

Forced Degradation Testing: The initial evaluation involves exposing the drug substance to light under stressed conditions to understand its photosensitivity and degradation pathways.[11] This helps in the development of appropriate analytical methods.

-

Confirmatory Testing: A single batch of the material is tested under standardized light conditions to determine its photostability characteristics.[11]

-

Light Source: A light source emitting a spectral distribution from 320 nm to 400 nm with a maximum energy emission between 350 nm and 370 nm is used.[11] The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[11]

-

Sample Preparation: The material should be placed in a suitable container and spread to a thickness of not more than 3 mm.[12]

-

Controls: A dark control sample should be kept under the same temperature conditions to differentiate between thermal and light-induced degradation.[12]

-

Analysis: The samples are analyzed for any changes in physical properties, and for the formation of degradation products using a validated analytical method.

-

Caption: Thermal degradation of this compound monohydrate in boiling aqueous solution.

Conclusion

This technical guide has summarized the key aspects of the preparation and stability of this compound monohydrate. The synthetic routes presented offer various options for its production, with the two-stage synthesis from malonic acid diesters showing a particularly high yield. The stability of this compound monohydrate is influenced by temperature and light, and its degradation in boiling aqueous solution is a key consideration. For pharmaceutical applications, rigorous stability testing according to established guidelines is imperative. Further research into the quantitative aspects of its stability under various pH and photolytic conditions will be beneficial for its broader application.

References

- 1. Dihydroxymalonic acid - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Dihydroxymalonic acid | C3H4O6 | CID 68412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FR2819807A1 - Two stage synthesis of dihydroxymalonic acid used as intermediates for e.g. benzodiazepines, comprises treating malonic ester with nitrous acid and reacting with formaldehyde - Google Patents [patents.google.com]

- 5. DE3345268A1 - Process for the preparation of this compound esters - Google Patents [patents.google.com]

- 6. Buy Dihydroxymalonic acid | 560-27-0 [smolecule.com]

- 7. scienceforums.net [scienceforums.net]

- 8. This compound [drugfuture.com]

- 9. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ikev.org [ikev.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Mesoxalic Acid

Introduction

Mesoxalic acid, also known as ketomalonic acid or oxomalonic acid, is a dicarboxylic acid with the chemical formula C₃H₂O₅. In its anhydrous form, it contains a ketone functional group, making it the simplest oxodicarboxylic acid. However, it is most commonly encountered in its stable monohydrate form, dihydroxymalonic acid, C₃H₄O₆, where the ketone has been hydrated to a geminal diol.[1] this compound and its esters are valuable building blocks in organic synthesis, serving as precursors to various pharmaceuticals and other complex organic molecules. This document provides detailed protocols for the laboratory-scale synthesis of this compound, primarily focusing on a robust two-step process involving the oxidation of a dialkyl malonate to a dialkyl mesoxalate, followed by hydrolysis to the final acid.

Data Presentation

The following table summarizes the quantitative data for the two key steps in the synthesis of this compound from diethyl malonate.

| Step | Reactants | Oxidizing/Hydrolyzing Agent | Solvent/Conditions | Reaction Time | Temperature | Yield | Reference |

| 1. Oxidation | Diethyl Malonate | Nitrogen Dioxide (NO₂) | Neat, followed by thermal treatment | ~8 hours | 0°C to 25°C | ~90% | [2] |

| 2. Saponification & Acidification | Diethyl Mesoxalate | 1. Sodium Hydroxide (B78521) (NaOH)2. Hydrochloric Acid (HCl) | 1. Methanol (B129727)/Water2. Aqueous | ~4-5 hours | Room Temperature | High | General Procedure[3] |

Experimental Protocols

Protocol 1: Synthesis of Diethyl Mesoxalate via Oxidation of Diethyl Malonate

This protocol is adapted from a patented procedure for the oxidation of dialkyl malonates.[2]

Materials:

-

Diethyl malonate

-

Nitrogen dioxide (NO₂) or dinitrogen tetroxide (N₂O₄)

-

Dry ice/acetone or other suitable cooling bath

-

Round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-dried round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, place 7.5 g of diethyl malonate.

-

Cooling: Cool the flask in a cooling bath to approximately -8°C.

-

Introduction of Oxidant: Slowly bubble gaseous nitrogen dioxide (NO₂) through the stirred diethyl malonate. The addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition of the oxidizing agent is complete, allow the reaction mixture to stir at room temperature (around 25°C) for approximately 8 hours.

-

Work-up and Purification: The crude product, which is primarily the hydrate (B1144303) of diethyl mesoxalate, can be purified by vacuum distillation. The distillation of the product from a similar reaction yielded diethyl mesoxalate with a purity of over 98%.[2]

Expected Yield: The reported yield for analogous reactions is approximately 90%.[2]

Protocol 2: Hydrolysis of Diethyl Mesoxalate to this compound (as Dihydroxymalonic Acid)

This protocol is a general method for the saponification of a diester, followed by acidification to yield the carboxylic acid.[3]

Materials:

-

Diethyl mesoxalate (from Protocol 1)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl ether or other suitable extraction solvent

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Saponification:

-

Dissolve the diethyl mesoxalate in a mixture of methanol and a 30% aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reflux the mixture with stirring for approximately 4 hours.

-

-

Extraction of By-products:

-

After cooling, pour the reaction mixture into water.

-

Extract the aqueous solution with ethyl ether to remove any unreacted starting material and the ethanol (B145695) by-product.

-

-

Acidification:

-

Cool the aqueous phase in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper.

-

-

Product Extraction:

-

Extract the acidified aqueous phase with ethyl ether.

-

-

Drying and Isolation:

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the product, which will be dihydroxymalonic acid (the hydrated form of this compound).

-

Expected Yield: The hydrolysis of esters is typically a high-yielding reaction.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the two-step synthesis of this compound.

Caption: Logical relationship of reactants in the synthesis of this compound.

References

Application Note: Robust Derivatization of Mesoxalic Acid for Sensitive GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. Mesoxalic acid, a key alpha-keto acid intermediate in various metabolic pathways, is non-volatile due to its polar carboxylic acid and ketone functional groups. Therefore, chemical derivatization is an essential step to increase its volatility and thermal stability for reliable GC-MS analysis. This application note details a robust two-step derivatization protocol involving methoximation followed by silylation. This method effectively protects the ketone group, preventing tautomerization and the formation of multiple derivative peaks, and subsequently derivatizes the carboxylic acid groups to yield a single, stable product suitable for sensitive and reproducible quantification.[1][2]

Introduction

This compound (2-oxomalonic acid) plays a significant role in cellular metabolism. Accurate quantification of such small polar molecules is crucial for understanding disease states and for drug development. Direct GC-MS analysis of this compound is challenging due to its low volatility and thermal lability. Derivatization is therefore necessary to convert it into a form amenable to GC-MS analysis.

The presented two-step protocol first involves methoximation to protect the ketone group. This step is crucial for α-keto acids as it prevents decarboxylation and stabilizes the molecule, ensuring that a single, well-defined derivative is formed in the subsequent step.[1][2] The second step is silylation, where the acidic protons of the carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte.[1][2] The resulting derivative exhibits excellent chromatographic behavior and can be sensitively detected by mass spectrometry.

Quantitative Data Summary

While specific quantitative validation data for this compound is not widely published, the following table summarizes the expected analytical performance based on validated methods for other keto acids and polar metabolites using similar derivatization protocols and GC-MS analysis.[3][4] These values provide a benchmark for method development and validation.

| Parameter | Expected Performance | Notes |

| Linearity (r²) | > 0.99 | Based on data for other keto acids.[3] |

| Limit of Detection (LOD) | 0.01 - 0.5 µM | Dependent on instrumentation and matrix. |

| Limit of Quantification (LOQ) | 0.05 - 1.0 µM | Dependent on instrumentation and matrix. |

| Precision (RSD%) | < 15% | Relative Standard Deviation for repeat measurements. An RSD below 15% is considered excellent.[4] |

| Recovery | 90 - 110% | Expected recovery from biological matrices. |

Experimental Protocol

This protocol describes the two-step derivatization of this compound from a dried biological extract or standard solution. It is critical that all samples and reagents are anhydrous, as silylating agents are highly moisture-sensitive.

Materials and Reagents:

-

This compound standard or dried sample extract

-

Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine

-

Internal Standard (e.g., a stable isotope-labeled keto acid)

-

GC-grade solvent (e.g., hexane (B92381) or ethyl acetate) for dilution

-

Heating block or incubator

-

GC vials with inserts

Protocol:

-

Sample Preparation:

-

Ensure the sample containing this compound is completely dry. Lyophilization (freeze-drying) is recommended to remove all traces of water.[2]

-

If using an internal standard for quantification, add it to the sample prior to drying.

-

-

Step 1: Methoximation

-

Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a GC vial.

-

Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.

-

Incubate the mixture at 37°C for 90 minutes with gentle shaking.[1][2] This reaction converts the keto group to a methoxime derivative.[1]

-

-

Step 2: Silylation

-

Sample Analysis:

-

After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, dilute the sample with an appropriate GC-grade solvent.

-

Transfer the derivatized sample to a GC vial insert for injection.

-

Suggested GC-MS Parameters:

-

GC System: Agilent 7890B or similar

-

MS System: Agilent 5977A or similar

-

Column: DB-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 min

-

Ramp: 10°C/min to 310°C

-

Hold: 5 min at 310°C

-

-

MS Source Temperature: 230°C

-

MS Quad Temperature: 150°C

-

Ionization: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-800

Workflow and Pathway Diagrams

Caption: Experimental workflow for the derivatization of this compound.

Caption: Chemical pathway of the two-step derivatization process.

References

- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 2. youtube.com [youtube.com]

- 3. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mesoxalic Acid as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesoxalic acid, a simple dicarboxylic ketoacid, and its ester derivatives serve as versatile and reactive precursors in the synthesis of a variety of pharmaceutical compounds. The presence of a central ketone and two carboxylic acid functionalities allows for diverse chemical transformations, making it a valuable building block for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of two notable antiviral agents: a precursor to an HIV-1 reverse transcriptase inhibitor and the broad-spectrum antiviral drug, Favipiravir (B1662787).

Introduction

This compound, also known as oxomalonic acid or ketomalonic acid, is a C3 dicarboxylic acid with the formula C₃H₂O₅.[1][2] Its unique structure, featuring a central electrophilic ketone flanked by two carboxyl groups, imparts high reactivity, making it a valuable synthon in organic chemistry.[3] In pharmaceutical synthesis, this compound and its esters, particularly diethyl mesoxalate, are employed as precursors for the construction of various bioactive molecules, including antiviral and antifungal agents.[1][4] This document outlines the application of this compound derivatives in the synthesis of a key intermediate for an HIV-1 reverse transcriptase inhibitor and the antiviral drug Favipiravir.

Synthesis of 4-chlorophenylhydrazone of this compound

Derivatives of this compound, specifically its arylhydrazones, have been identified as potent inhibitors of HIV-1 reverse transcriptase.[1] The 4-chlorophenylhydrazone of this compound (CPHM) is a notable example that functions by trapping the pre-translocational state of the reverse transcriptase-DNA complex.[1] The synthesis of CPHM involves the condensation of 4-chlorophenylhydrazine (B93024) with this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material 1 | 4-chlorophenylhydrazine hydrochloride | [5][6] |

| Starting Material 2 | This compound monohydrate | [2] |

| Product | 4-chlorophenylhydrazone of this compound | [1] |

| Reaction Type | Condensation (Hydrazone formation) | [5] |

| Purity of Precursor | >99% (for 4-chlorophenylhydrazine HCl) | [7] |

Experimental Protocols

Protocol 2.1: Synthesis of 4-chlorophenylhydrazine hydrochloride

4-Chlorophenylhydrazine hydrochloride is a key precursor and can be synthesized from 4-chloroaniline (B138754) via a diazotization and reduction sequence.[5][8]

-

Step 1: Diazotization

-

Suspend 4-chloroaniline (1 eq.) in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to -5 to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (B80452) (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

-

Step 2: Reduction

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5 eq.) in concentrated hydrochloric acid.

-

Cool the stannous chloride solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol (B145695).

-

Dry the product under vacuum to yield 4-chlorophenylhydrazine hydrochloride.[5]

-

Protocol 2.2: Synthesis of 4-chlorophenylhydrazone of this compound

This protocol describes the condensation reaction between 4-chlorophenylhydrazine and this compound.

-

Dissolve 4-chlorophenylhydrazine hydrochloride (1 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a base, such as sodium acetate, to neutralize the hydrochloride and liberate the free hydrazine.

-

In a separate flask, dissolve this compound monohydrate (1 eq.) in the same solvent.

-

Slowly add the this compound solution to the 4-chlorophenylhydrazine solution with stirring at room temperature.

-

The reaction mixture is typically stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The product, 4-chlorophenylhydrazone of this compound, may precipitate out of the solution upon formation or can be isolated by evaporation of the solvent followed by purification techniques such as recrystallization.

Visualizations

Caption: Synthetic pathway for 4-chlorophenylhydrazone of this compound.

Synthesis of Favipiravir from a this compound Precursor

Favipiravir (T-705) is a broad-spectrum antiviral drug that acts as a selective inhibitor of viral RNA-dependent RNA polymerase.[9] One of the synthetic routes to Favipiravir initiates from diethyl malonate, which can be considered a precursor to diethyl mesoxalate through oxidation. A key intermediate in this synthesis is 3-hydroxypyrazine-2-carboxamide.

Data Presentation

| Step | Reaction | Reagents & Conditions | Yield | Reference |

| 1 | Diethyl malonate to Diethyl oximinomalonate | Glacial acetic acid, Sodium nitrite, Water, -10 °C to RT, 24h | 89% | [10] |

| 2 | Diethyl oximinomalonate to Diethyl 2-aminomalonate | 10% Pd/C, H₂ (1 atm), Ethanol, RT, 24h | - | [10] |

| 3 | Diethyl 2-aminomalonate to 2-Aminomalonamide | Aqueous ammonia (B1221849), 80 °C, overnight | Quantitative | [3] |

| 4 | 2-Aminomalonamide to 3-Hydroxypyrazine-2-carboxamide | Glyoxal (B1671930), NaOH (aq), -10 °C to 22 °C, 4h | 91.2% | [3] |

| 5 | 3-Hydroxypyrazine-2-carboxamide to Favipiravir | Multi-step (nitration, reduction, fluorination) | ~8% (overall from step 5) | [11] |

Experimental Protocols

Protocol 3.1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

This protocol details the synthesis of a key pyrazine (B50134) intermediate from a this compound precursor derivative.

-

Step 1: Preparation of Diethyl oximinomalonate

-

To diethyl malonate (1 eq.) add glacial acetic acid (4.5 eq.).

-

Cool the solution to -10 °C.

-

Slowly add a solution of sodium nitrite (3 eq.) in water dropwise over 2 hours.

-